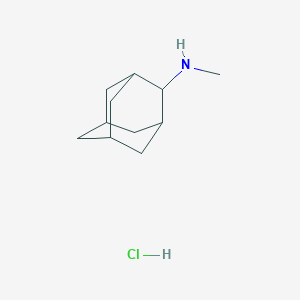

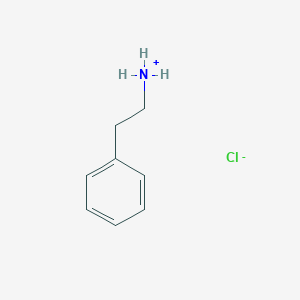

2-金刚烷胺,N-甲基,盐酸盐

描述

Synthesis Analysis

Adamantane derivatives are synthesized through various chemical reactions. One common method involves the halogenated hydrocarbon amination reaction, producing target molecules confirmed by elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012). Another approach is the photochemical reaction of N-(1-adamantyl)phthalimide, leading to novel hexacyclic benzazepine derivatives through domino processes (Basarić et al., 2008).

Molecular Structure Analysis

Adamantane derivatives exhibit diverse molecular structures. X-ray diffraction and density functional theory (DFT) are often used to compare optimized geometric bond lengths and angles with experimental values, revealing the molecular stacking into three-dimensional structures through weak hydrogen bonds (Bai et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating unique properties such as the ability to form 1:1 pi-complexes with bromine, which can lead to rearranged substitution products depending on the bromine concentration (Chiappe et al., 2000).

Physical Properties Analysis

The solubility of adamantane derivatives, such as 1-adamantanamine hydrochloride, varies across different solvents, including ethanol, acetic acid, and water. This solubility can be correlated with equations useful in the production processes of these compounds (Yuxiao Tu et al., 2017).

Chemical Properties Analysis

Adamantane derivatives are known for their diverse chemical properties, including their interaction with viruses, highlighting their potential in medicinal chemistry. For instance, some derivatives exhibit activity against influenza A viruses, akin to 1-adamantanamine hydrochloride (E. de la Cuesta et al., 1984).

科学研究应用

抗病毒特性和应用

金刚烷胺因其有效抑制所有人类甲型流感病毒亚型的复制作用而著称,包括 H1N1、H2N2 和 H3N2 株。它的抗病毒活性在实验室研究和临床情况下都具有重要意义,展示了其作为甲型流感引起的症状(如发烧和病毒脱落)的治疗剂的潜力。该化合物在结构上类似于金刚乙胺,两者都具有抗病毒活性,但在代谢和药理特性上有所不同 (世界卫生组织公告,1985 年).

此外,金刚烷胺盐酸盐在体外已显示出对登革病毒复制的抑制作用,在细胞培养中显着降低病毒滴度,而没有明显的细胞毒性作用。这表明其抗病毒应用范围超出了流感,可能为登革病毒治疗的研究提供途径 (抗微生物剂和化疗,1980 年).

神经肌肉和神经系统效应

金刚烷胺的影响延伸到神经肌肉传递和神经系统疾病。该化合物已被证明在临床上有效的浓度下快速抑制神经肌肉传递,表明一种机制可能有助于解释其多种作用,包括缓解帕金森症症状。人们认为这种作用与其增加多巴胺合成和释放的能力有关,突出了其在神经学研究和治疗中的潜在应用 (自然,1976 年).

增强免疫治疗

除了其直接的抗病毒和神经系统作用外,金刚烷胺还因其增强免疫毒素疗效的作用而受到研究。已发现它可以增强一种特定的抗泛 T 淋巴细胞 (CD5) 单克隆抗体与蓖麻毒蛋白 A 链 (T101 免疫毒素) 偶联的细胞毒活性,而不会在非靶细胞(如人类骨髓造血祖细胞)中诱导毒性。这表明其在提高 T 细胞的人类骨髓离体纯化方面的潜在用途,这可能有利于干细胞移植和其他治疗领域 (血液,1987 年).

安全和危害

属性

IUPAC Name |

N-methyladamantan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7;/h7-12H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIAMRFXENPTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C2CC3CC(C2)CC1C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147022 | |

| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Adamantanamine, N-methyl-, hydrochloride | |

CAS RN |

10523-69-0 | |

| Record name | Tricyclo[3.3.1.13,7]decan-2-amine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10523-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)